molecular formula C17H10BrClF3N3O B2823021 N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide CAS No. 338956-49-3

N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide

Cat. No. B2823021
M. Wt: 444.64
InChI Key: IDORJFJJBZIYQI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important considerations.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound. This can provide information about the compound’s functional groups, stereochemistry, and molecular geometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Efficient Room Temperature Copper(I) Mediated Cyclisations

  • Study Overview: This study investigated the reaction of bromo-enamides with catalytic Cu(Me6-trien)Br at room temperature. It focused on producing unsaturated pyrrolidinones via an initial 5-endo radical cyclization reaction followed by oxidation and elimination of H+.
  • Significance: The research provides insights into efficient pathways for creating regioisomeric mixtures of pyrrolidinones, highlighting the versatility and efficiency of bromo-enamides in chemical synthesis.
  • Source: (Clark et al., 1999).

Photoinduced DNA Cleavage

  • Study Overview: This research explored 4'-bromoacetophenone derivatives that generate monophenyl radicals capable of hydrogen atom abstraction, acting as photoinducible DNA cleaving agents.
  • Significance: It highlights the potential of bromoacetophenone-based compounds, including pyrrolecarboxamide conjugates, in targeted DNA interaction and cleavage, which could have implications in genetic research and therapy.
  • Source: (Wender & Jeon, 1999).

Pyrimidine-Based Anti-inflammatory Agents

  • Study Overview: This study involved the design of compounds that inhibit transcription mediated by both NF-kappaB and AP-1 transcription factors, aiming to improve oral bioavailability.
  • Significance: It demonstrates the therapeutic potential of pyrimidine-based compounds, particularly in controlling inflammation and associated pathways.
  • Source: (Palanki et al., 2000).

Histone Deacetylase Inhibition for Cancer Therapy

  • Study Overview: This research focused on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor.
  • Significance: It underscores the importance of HDAC inhibition in cancer therapy, revealing the role of pyrimidine derivatives in modulating gene expression and cellular proliferation in cancer cells.
  • Source: (Zhou et al., 2008).

Supramolecular Hetero-Bimetallacycles for Anticancer Potency

  • Study Overview: This study involved the construction of hetero-bimetallacycles for potential use in cancer treatment, indicating significant cytotoxic effects against various cancer cell lines.
  • Significance: It highlights the innovative application of supramolecular chemistry in developing novel anticancer agents.
  • Source: (Mishra et al., 2014).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. It also includes studying the precautions that need to be taken when handling the compound.


Future Directions

This involves considering potential future research directions. This could include potential applications of the compound, further studies to understand its properties, or the development of new synthesis methods.


I hope this general outline is helpful. For a more detailed analysis, you may want to consult with a chemist or a relevant expert. Please note that this is a general guideline and the specifics may vary depending on the compound and the context of the study.


properties

IUPAC Name

N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClF3N3O/c18-11-3-5-12(6-4-11)24-16(26)14-2-1-7-25(14)15-13(19)8-10(9-23-15)17(20,21)22/h1-9H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDORJFJJBZIYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)Br)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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